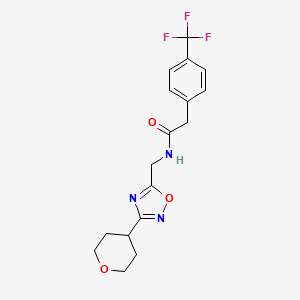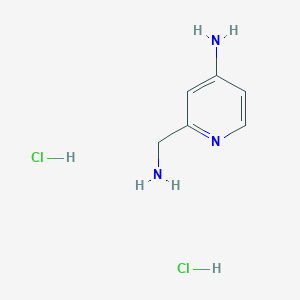![molecular formula C24H22N4O3S B2508428 5-(cinnamylthio)-7-(2-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1322291-02-0](/img/structure/B2508428.png)
5-(cinnamylthio)-7-(2-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "5-(cinnamylthio)-7-(2-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione" is a derivative of the pyrimido[4,5-d]pyrimidine class. This class of compounds is known for its interesting chemical properties and potential biological activities. The core structure of this compound is based on 1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-(1H,3H)dione, which has been studied for its reactivity and potential as a building block for further chemical modifications.
Synthesis Analysis
The synthesis of related pyrimido[4,5-d]pyrimidine derivatives has been explored in the literature. For instance, 1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-(1H,3H)dione reacts with alkylamides in liquid ammonia in the presence of an oxidizing agent such as KMnO4 or Ag(C5H5N)2MnO4 to yield 7-amino derivatives . This suggests that the synthesis of the compound may involve similar reagents and conditions, with additional steps to introduce the cinnamylthio and 2-methoxyphenyl groups.
Molecular Structure Analysis
The molecular structure of pyrimido[4,5-d]pyrimidine derivatives is characterized by a fused pyrimidine ring system. The regioselective amination of these compounds, as mentioned in the first paper, indicates that the position of substitution on the ring system is controllable under certain conditions . This control is crucial for the synthesis of the compound , as the specific placement of substituents affects the compound's properties and potential applications.
Chemical Reactions Analysis
The chemical reactivity of the pyrimido[4,5-d]pyrimidine derivatives is influenced by the substituents on the ring system. For example, the interaction of 1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-(1H,3H)dione with methylamine results in a mixture of isomeric alkylaminated products . This indicates that the compound may also exhibit varied reactivity depending on the conditions and reactants used, leading to a range of possible chemical transformations.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, the properties of similar compounds can be inferred. Pyrimido[4,5-d]pyrimidine derivatives generally have distinct spectroscopic characteristics and may exhibit unique electrochemical and photophysical properties due to their heterocyclic nature . The introduction of electron-donating or electron-withdrawing groups can further modify these properties, which is relevant for the compound with its specific substituents.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
- Research has delved into the synthesis of novel heterocyclic compounds derived from pyrimidine bases, highlighting their potential as anti-inflammatory and analgesic agents. These compounds have shown significant inhibitory activity on cyclooxygenase enzymes (COX-1/COX-2), suggesting their usefulness in designing new therapeutic drugs (Abu‐Hashem et al., 2020).
Crystal Structure Analysis
- Studies on the crystal structures of pyrimidine derivatives reveal diverse hydrogen bonding patterns and molecular arrangements. This structural information is crucial for understanding the chemical behavior and reactivity of such compounds, aiding in the development of materials with desired physical and chemical properties (Low et al., 2004).
Anticancer Potential
- Certain pyrimidine derivatives have been evaluated for their anticancer properties. Modifications in the pyrimidine ring, such as the introduction of nitrogen atoms or unsaturated side chains, have been explored to enhance solubility, bioavailability, and reduce toxicity, aiming at improving the pharmacological profile for cancer treatment applications (Xia et al., 2011).
Nonlinear Optical Materials
- Pyrimidine-based compounds have been investigated for their third-order nonlinear optical properties, demonstrating potential as materials for optical device applications. The study of these properties can lead to advancements in photonic technologies and materials science (Shettigar et al., 2009).
Wirkmechanismus
Thieno[2,3-d]pyrimidin-4(3H)-ones
This class of compounds has been studied for their potential antimycobacterial activity against Mycobacterium tuberculosis . Therefore, it’s possible that “5-(cinnamylthio)-7-(2-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” might also have antimicrobial properties.
2-Methoxyphenyl
This moiety is often used as a protecting group in organic synthesis, particularly for amines . It’s chemically stable under acidic, alkaline, and aqueous conditions .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-(2-methoxyphenyl)-1,3-dimethyl-5-[(E)-3-phenylprop-2-enyl]sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3S/c1-27-21-19(23(29)28(2)24(27)30)22(32-15-9-12-16-10-5-4-6-11-16)26-20(25-21)17-13-7-8-14-18(17)31-3/h4-14H,15H2,1-3H3/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNRXIJTYYVMHS-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=CC=C3OC)SCC=CC4=CC=CC=C4)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=CC=C3OC)SC/C=C/C4=CC=CC=C4)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


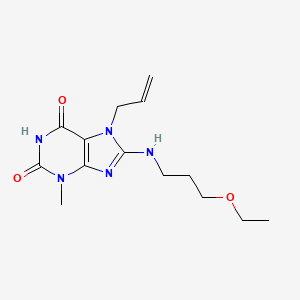

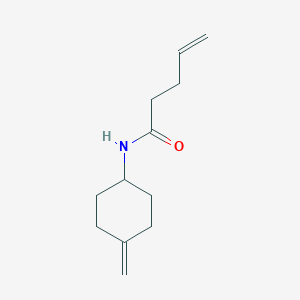
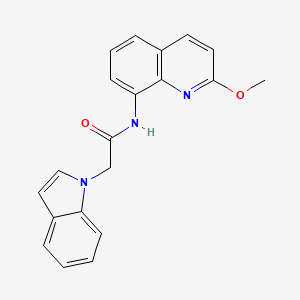
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2508351.png)

![N-isopropyl-2-[(8-oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]acetamide](/img/structure/B2508354.png)
![1-[2-Benzyl-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-yl]piperidine](/img/structure/B2508356.png)

![5-(3-hydroxyphenyl)-1-methyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2508359.png)
